1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
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Overview
Description
1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one is a complex organic compound with a quinoline backbone.
Preparation Methods
The synthesis of 1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis.
Introduction of the Benzyl Group: This step usually involves a benzylation reaction, where a benzyl halide reacts with the quinoline derivative.
Ethoxylation and Methoxylation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and quinoline positions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, which are useful for forming carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for more complex materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one can be compared with other quinoline derivatives, such as:
1-Benzyl-3-(4-methoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Benzyl-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one: Similar structure but with an ethyl group instead of an ethoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-4-33-19-10-12-20(13-11-19)34(29,30)25-17-27(16-18-8-6-5-7-9-18)22-15-24(32-3)23(31-2)14-21(22)26(25)28/h5-15,17H,4,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFYNVXRJMIUFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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